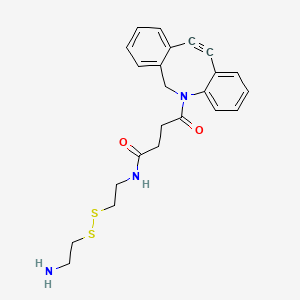

DBCO-SS-amine

Description

Contextualization of Bioorthogonal Ligation for Biomolecular Research

Bioorthogonal ligation refers to the formation of a covalent bond between two molecules within a living system in a way that does not disrupt the organism's natural biochemistry. wikipedia.org This approach offers distinct advantages over noncovalent methods by providing a stable and specific attachment of a probe to a target biomolecule, such as proteins, nucleic acids, lipids, and glycans. nih.gov The process typically involves two steps: first, a bioorthogonal functional group, or "chemical reporter," is incorporated into a cellular substrate. This reporter group must be structurally unobtrusive to avoid altering the substrate's biological activity. wikipedia.org Second, a probe carrying a complementary functional group is introduced, which then selectively reacts with the reporter to label the substrate. wikipedia.org This strategy has proven invaluable for studying the dynamics and functions of biomolecules in real-time and within their native cellular context. wikipedia.orgnih.gov

Structural and Functional Significance of DBCO-SS-amine as a Cleavable Linker

This compound is a heterobifunctional linker that embodies the principles of advanced bioconjugation. conju-probe.comaxispharm.com Its structure is meticulously designed with three key components:

A Dibenzocyclooctyne (DBCO) group: This moiety provides the reactive handle for copper-free click chemistry, enabling highly specific and efficient conjugation to azide-modified molecules. conju-probe.comaxispharm.com

A primary amine (-NH2) group: This functional group allows for the attachment of the linker to molecules containing carboxylic acids or activated esters. conju-probe.comaxispharm.com

A disulfide (-S-S-) bond: This is the "cleavable" component of the linker. Disulfide bonds are stable in the extracellular environment but can be readily cleaved under the reducing conditions found inside cells, such as in the presence of glutathione (B108866). creative-biolabs.comcreativebiomart.net

This unique combination of features makes this compound a powerful tool for applications requiring controlled release. For instance, in the context of antibody-drug conjugates (ADCs), a drug can be attached to an antibody via the this compound linker. The resulting conjugate can circulate in the bloodstream, and upon reaching a target cell and being internalized, the disulfide bond is cleaved, releasing the drug precisely where it is needed. axispharm.com This targeted delivery minimizes off-target effects and enhances the therapeutic efficacy of the drug. creative-biolabs.com

| Feature | Description |

| DBCO Group | Enables copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) for specific bioconjugation. conju-probe.comaxispharm.com |

| Amine Group | Allows for covalent attachment to carboxyl-containing molecules. conju-probe.comaxispharm.com |

| Disulfide Bond | Provides a cleavable linkage that is stable in circulation but breaks down in the reducing intracellular environment. creative-biolabs.com |

Evolution and Importance of DBCO-based Linkers in Chemical Biology

The development of DBCO-based linkers represents a significant advancement in chemical biology. The initial Staudinger ligation, while a pioneering bioorthogonal reaction, was often supplanted by faster reactions. acs.orgmdpi.com The advent of CuAAC, the original "click reaction," was a major step forward, but the cytotoxicity of the copper catalyst limited its in vivo applications. papyrusbio.com

The introduction of strain-promoted cyclooctynes like DBCO overcame this limitation, paving the way for truly bioorthogonal labeling in living systems. mdpi.comlicorbio.com The versatility of DBCO has led to the creation of a wide array of DBCO-containing reagents with different functionalities, allowing for a broad range of applications in bioconjugation, molecular imaging, and drug delivery. alfa-chemistry.comcreativepegworks.comconju-probe.com The development of cleavable DBCO linkers, such as this compound and DBCO-SS-NHS, further expanded the toolkit of chemical biologists, enabling the design of sophisticated probes and therapeutic agents with controlled activation and release mechanisms. conju-probe.comrsc.orgcreative-biolabs.com The ongoing evolution of DBCO-based technologies continues to drive innovation in our ability to study and manipulate biological processes with unprecedented precision. sci-hub.sebiorxiv.org

Structure

3D Structure

Properties

Molecular Formula |

C23H25N3O2S2 |

|---|---|

Molecular Weight |

439.6 g/mol |

IUPAC Name |

N-[2-(2-aminoethyldisulfanyl)ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |

InChI |

InChI=1S/C23H25N3O2S2/c24-13-15-29-30-16-14-25-22(27)11-12-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17,24H2,(H,25,27) |

InChI Key |

CZMYTLNFEACBDG-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCSSCCN |

Origin of Product |

United States |

Synthetic Methodologies for Dbco Ss Amine and Derivatives

Strategies for the Preparation of Aza-Dibenzocyclooctyne Core Structures

The aza-dibenzocyclooctyne (DIBAC) core is a key component of DBCO-SS-amine, providing the strained alkyne necessary for copper-free click chemistry. mdpi.com Several synthetic routes have been developed for its preparation, each with its own advantages and challenges. mdpi.comencyclopedia.pub

Optimization of Synthetic Pathways and Reaction Conditions for DBCO Moieties

Significant efforts have been directed towards optimizing the synthesis of DBCO moieties to improve yields, reduce the number of steps, and avoid difficult purifications. mdpi.comresearchgate.net One key improvement in the Popik route involves replacing polyphosphoric acid with Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) for the Beckmann rearrangement. mdpi.comresearchgate.net This modification significantly increases the yield of the intermediate amide to 90%, even on a gram scale, and simplifies the purification process to a single chromatography step. mdpi.comresearchgate.net

Further optimizations have focused on the initial steps of the Popik synthesis. For instance, the conversion of dibenzosuberenone (B194781) to its oxime has been modified to use hydroxylamine (B1172632) hydrochloride with sodium acetate (B1210297) in ethanol, eliminating the need for large volumes of solvent to remove pyridine (B92270) during workup. lookchem.com Additionally, the use of a Fieser workup (water, NaOH, water) after the reaction results in a more easily filterable precipitate. lookchem.com

| Synthetic Route | Key Reagents | Advantages | Disadvantages | Reported Yield |

| van Delft Route | 2-iodobenzyl alcohol, 2-ethynylaniline, Pd/BaSO4 | High overall yield | Multiple steps | Up to 70% encyclopedia.pub |

| Popik Route (Original) | Dibenzosuberone, Polyphosphoric acid | Fewer steps | Lower overall yield, harsh conditions | ~40% encyclopedia.pub |

| Popik Route (Optimized) | Dibenzosuberone, Eaton's reagent | High yield, simplified purification | Requires mechanical stirring at large scale | 90% for key step mdpi.comresearchgate.net |

Addressing Challenges in Large-Scale Synthesis of DBCO Intermediates

Scaling up the synthesis of DBCO intermediates presents several challenges, including the high cost of starting materials and reagents, the need for chromatographic purification, and the management of reaction conditions. mdpi.comlookchem.comhuarenscience.com The cost of strained cyclooctyne (B158145) reagents, often exceeding $1000 per gram, has historically limited their use in large-scale applications like polymer and materials chemistry. lookchem.com

To address these issues, researchers have developed synthetic routes that circumvent the need for chromatography. lookchem.com For example, modifications to the Popik route, such as the optimized conditions mentioned above, have enabled the multigram synthesis of DBCO without any chromatographic purification. lookchem.com However, at scales above ~20-25 grams, mechanical stirring becomes necessary to prevent the formation of byproducts due to insufficient mixing. lookchem.com Another challenge in large-scale synthesis is the potential for side reactions. For instance, in chemoenzymatic glycoengineering, high concentrations of reactive species like oxazolines can lead to non-enzymatic glycation of the target molecule. frontiersin.org Strategies to mitigate this include the use of organic co-solvents like DMSO or acetone (B3395972) to reduce the effective water concentration, although this can negatively impact reaction rates or enzyme stability. frontiersin.orgfrontiersin.org

Installation of Disulfide Bonds into DBCO-based Linker Architectures

Disulfide bonds are frequently incorporated into bioconjugation linkers to allow for cleavable attachment of molecules. thermofisher.comconju-probe.com In the context of this compound, the disulfide bond provides a mechanism for releasing a conjugated payload under reducing conditions, such as those found inside cells. conju-probe.comtandfonline.com

The formation of a disulfide bond typically involves the oxidation of two thiol (-SH) groups. This can be achieved through various methods, including chemical oxidation or enzyme-catalyzed reactions. For installing a disulfide bond into a DBCO-based linker, a common strategy is to use a heterobifunctional crosslinker that contains both a disulfide moiety and a reactive group that can be coupled to the DBCO core. spirochem.com For example, a linker with a disulfide bond and a terminal amine can be reacted with a DBCO-acid derivative to form a stable amide linkage. Alternatively, a DBCO derivative can be reacted with a linker containing a pre-formed disulfide bond and a compatible functional group.

A specific example involves the use of DBCO-S-S-NHS ester, which can react with an amine-containing molecule to form a conjugate with a cleavable disulfide bond. interchim.fr Another approach is the re-bridging of existing disulfide bonds within a protein, such as an antibody, using reagents like 1,3-dichloroacetone (B141476) (DCA). nih.gov This introduces a handle for further modification, allowing for the attachment of a DBCO-derivatized molecule via click chemistry. nih.gov

Derivatization and Functionalization Approaches Utilizing the Amine Moiety of this compound

The primary amine group on this compound serves as a versatile handle for attaching a wide range of molecules. conju-probe.comsigmaaldrich.comnanosoftpolymers.com This functionalization is typically achieved by reacting the amine with a molecule containing a compatible reactive group, such as an N-hydroxysuccinimide (NHS) ester or a carboxylic acid activated with a coupling agent like EDC. thermofisher.com

This approach allows for the conjugation of this compound to various biomolecules and materials. For instance, the amine can be used to attach the linker to:

Proteins and Peptides: By targeting lysine (B10760008) residues or the N-terminus. thermofisher.com

Carboxylic acid-containing molecules: Forming a stable amide bond. broadpharm.com

Surfaces and Nanoparticles: To functionalize materials for various applications. chempep.com

The hydrophilic nature of some DBCO-amine derivatives, such as Sulfo-DBCO-amine, can improve the water solubility of the resulting conjugates, which is often beneficial for biological applications. broadpharm.com The amine functionality also allows for the creation of more complex architectures, such as dendrimers, by reacting with multiple DBCO-containing units. researchgate.net

Purification and Isolation Techniques for Synthesized this compound Conjugates

The purification of bioconjugates is a critical step to remove unreacted starting materials, byproducts, and other impurities that could interfere with downstream applications. formulatrix.com Several techniques are commonly employed for the purification of this compound conjugates, with the choice of method depending on the specific properties of the conjugate and the scale of the preparation. papyrusbio.comnih.gov

Common Purification Techniques:

| Technique | Principle | Advantages | Disadvantages | Applicability |

| High-Pressure Liquid Chromatography (HPLC) | Separation based on polarity, size, or charge. papyrusbio.com | High resolution and purity. papyrusbio.com | Requires specialized equipment, can be time-consuming. nih.gov | Purification of a wide range of bioconjugates. papyrusbio.com |

| Tangential Flow Filtration (TFF) | Separation based on molecular weight cutoff. formulatrix.com | Scalable, can be used for simultaneous purification and buffer exchange. formulatrix.comlonza.com | Can have high hold-up volumes in conventional systems. formulatrix.com | Purification of macromolecules like antibody-drug conjugates. formulatrix.comlonza.com |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Gentle method, preserves protein structure. | Lower resolution than HPLC. | Removal of small molecule impurities from large bioconjugates. |

| Dialysis/Ultrafiltration | Separation based on molecular weight cutoff using a semi-permeable membrane. nih.govrsc.org | Inexpensive and intuitive. nih.gov | Can be slow, potential for sample loss with some devices. formulatrix.comrsc.org | Desalting and buffer exchange. nih.gov |

The development of miniaturized and automated TFF systems has addressed some of the limitations of conventional TFF, making it suitable for lab-scale applications with minimal sample loss. formulatrix.com For nucleic acid-based conjugates, a molecular weight cut-off (MWCO) centrifugation approach has been shown to be a rapid and cost-effective method for removing excess small molecules and catalysts. nih.gov

Mechanistic Investigations of Dbco Ss Amine Reactivity in Bioorthogonal Systems

Kinetics and Thermodynamics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO-SS-amine

The reaction between the DBCO moiety of this compound and an azide-functionalized molecule proceeds via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry. interchim.frinterchim.fr This reaction is characterized by its high efficiency and specificity, which allows it to occur in complex biological media without interfering with native functional groups. conju-probe.comconju-probe.com The primary driving force for this reaction is the ring strain of the cyclooctyne (B158145) ring in the DBCO group, which significantly lowers the activation energy of the cycloaddition. interchim.fr

The kinetics of the SPAAC reaction involving DBCO derivatives are generally favorable, with second-order rate constants that can reach up to 1 M⁻¹s⁻¹. cd-bioparticles.netalfa-chemistry.comconfluore.com However, the specific rate can be influenced by several factors, including the solvent, pH, temperature, and the electronic properties of the azide (B81097) reactant. rsc.org For instance, studies have shown that the reaction rates can vary significantly in different buffer systems, with HEPES buffer at pH 7 generally yielding higher rate constants compared to PBS buffer at the same pH. rsc.org Specifically, with sulfo DBCO-amine, rate constants in HEPES (pH 7) ranged from 0.55–1.22 M⁻¹s⁻¹, while in PBS (pH 7) they were lower, ranging from 0.32–0.85 M⁻¹s⁻¹. rsc.org Furthermore, the reaction tends to be faster at higher pH values and temperatures. interchim.frrsc.org The electron-donating capacity of the azide also plays a role, with some studies indicating that certain azides react faster than others under the same conditions. rsc.org

The reaction between DBCO and azides is highly favorable from a thermodynamic standpoint, leading to the formation of a stable triazole linkage. interchim.frinterchim.fr This stability is crucial for applications where the conjugated product needs to remain intact under physiological conditions. The reaction is essentially irreversible, ensuring a high yield of the desired conjugate. interchim.fr

Reported SPAAC Reaction Rate Constants for DBCO Derivatives

This table summarizes the second-order rate constants (k) for the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction between various DBCO derivatives and azide-containing molecules under different conditions.

| DBCO Derivative | Azide Reactant | Reaction Conditions | Rate Constant (k) (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|

| sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES buffer (pH 7) | 1.22 | rsc.org |

| sulfo DBCO-amine | 3-azido-L-alanine | HEPES buffer (pH 7) | 0.55 | rsc.org |

| sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS buffer (pH 7) | 0.85 | rsc.org |

| sulfo DBCO-amine | 3-azido-L-alanine | PBS buffer (pH 7) | 0.32 | rsc.org |

| pBA-DBCO | Azide modified polymer | Not specified | 0.46 | rsc.org |

| DBCO | Benzyl azide | Not specified | 0.24 | nih.gov |

| DBCO-Protein A | Azide-functionalized membrane | Not specified | Not specified (slower than small molecules) | mdpi.com |

Factors Influencing SPAAC Efficiency: Steric Hindrance and Linker Design

The efficiency of the SPAAC reaction involving this compound is not solely dependent on the inherent reactivity of the DBCO group but is also significantly influenced by steric hindrance and the design of the linker. acs.orgresearchgate.net When the DBCO moiety is attached to a large biomolecule, such as an antibody, the surrounding protein structure can physically block the approach of the azide reactant, leading to slower reaction kinetics. researchgate.net

To mitigate the effects of steric hindrance, linker design becomes critical. The incorporation of a spacer arm, such as a polyethylene (B3416737) glycol (PEG) linker, between the DBCO group and the larger molecule can significantly improve reaction efficiency. researchgate.netconju-probe.comaxispharm.comconju-probe.com A PEG linker increases the distance between the reactive DBCO group and the bulky biomolecule, making the DBCO more accessible to the azide. researchgate.net This separation prevents the hydrophobic DBCO group from being buried within the protein's structure. researchgate.net Research has demonstrated that the inclusion of a PEG linker can lead to a notable increase in the SPAAC reaction rate. For example, a DBCO-modified antibody with a PEG5 linker showed a 31 ± 16% faster reaction rate compared to one without a PEG linker. rsc.org

Impact of Linker Design on SPAAC Reaction Rates

This table illustrates the effect of linker design, specifically the presence of a PEG spacer, on the second-order rate constants of SPAAC reactions involving DBCO-modified antibodies.

| DBCO-Antibody Conjugate | Azide Reactant | Buffer | Rate Constant (k) (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|

| DBCO-Her | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 0.24 | researchgate.net |

| DBCO-PEG5-Her | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 0.37 | rsc.orgresearchgate.net |

| DBCO-Her | 3-azido-L-alanine | HEPES | 0.12 | researchgate.net |

| DBCO-PEG5-Her | 3-azido-L-alanine | HEPES | 0.18 | rsc.orgresearchgate.net |

Mechanisms of Disulfide Bond Cleavage in this compound Under Reducing Conditions

A key feature of this compound is its cleavable disulfide bond, which allows for the controlled release of conjugated cargo. conju-probe.comconju-probe.com This cleavage is achieved under reducing conditions through the action of thiol-containing reagents. broadpharm.comtargetmol.combroadpharm.com Commonly used reducing agents for this purpose include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and β-mercaptoethanol (BME). broadpharm.comtargetmol.combroadpharm.com Glutathione (B108866) (GSH), a naturally occurring antioxidant in cells, can also cleave the disulfide bond. conju-probe.comconju-probe.com

The mechanism of disulfide bond cleavage by a thiol-containing reducing agent involves a thiol-disulfide exchange reaction. In this reaction, a thiolate anion from the reducing agent attacks one of the sulfur atoms of the disulfide bond in this compound. This nucleophilic attack breaks the S-S bond, forming a new mixed disulfide and releasing the other part of the original this compound molecule as a free thiol. In the case of a dithiol reducing agent like DTT, an intramolecular reaction of the second thiol group then cleaves the mixed disulfide, resulting in a stable cyclic disulfide and the fully reduced, free thiol of the original this compound linker.

TCEP is another effective reducing agent that operates through a different, non-thiol-based mechanism. It is often preferred because it is odorless, more stable, and does not react with maleimides, which might be present in a bioconjugation scheme.

The efficiency of cleavage can be influenced by the concentration of the reducing agent and the incubation time. rsc.org For example, studies have shown that exposing cells stained with a DBCO-SS-linker-labeled antibody to 50 mM DTT can result in a rapid decrease in fluorescence, with approximately 94% of the signal removed. rsc.org Increasing the incubation time can enhance the cleavage efficiency to around 99%. rsc.org

Common Reducing Agents for Disulfide Bond Cleavage

This table lists common reducing agents used to cleave the disulfide bond in this compound and related linkers, along with their key characteristics.

| Reducing Agent | Abbreviation | Key Characteristics | Source |

|---|---|---|---|

| Dithiothreitol | DTT | A strong reducing agent, highly effective for cleaving disulfide bonds. | broadpharm.comtargetmol.combroadpharm.comrsc.org |

| Tris(2-carboxyethyl)phosphine | TCEP | Odorless, stable, and selective; does not react with maleimides. | broadpharm.comtargetmol.combroadpharm.com |

| β-Mercaptoethanol | BME | A commonly used reducing agent, though it has a strong odor. | broadpharm.comtargetmol.com |

| Glutathione | GSH | A biologically relevant reducing agent found in cells. | conju-probe.comconju-probe.com |

Advanced Applications of Dbco Ss Amine in Research and Probe Development

Protein and Antibody Bioconjugation Strategies

The ability to precisely attach molecules to proteins and antibodies is fundamental to many areas of biological research and therapeutic development. DBCO-SS-amine provides a powerful tool for achieving this, enabling both random and targeted conjugation strategies.

Non-Site-Specific Amine-Targeted Conjugation

A common method for labeling proteins and antibodies involves targeting the primary amine groups found on lysine (B10760008) residues and the N-terminus of the polypeptide chain. uzh.ch While effective, this approach is generally non-site-specific because proteins typically have multiple lysine residues on their surface. uzh.ch

To achieve this type of conjugation using this compound, the target protein or antibody is first reacted with a molecule containing an azide (B81097) group and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with the primary amines on the protein, attaching the azide group. Subsequently, the this compound can be conjugated to this azide-modified protein via the SPAAC reaction. nih.govrsc.org This strategy is often employed when the precise location of the label is not critical for the intended application.

Alternatively, a related compound, DBCO-SS-NHS, can be used to directly label the amine groups of a protein with a DBCO moiety. rsc.orgcreative-biolabs.com This DBCO-activated protein can then be reacted with an azide-containing molecule of interest. This one-pot labeling approach is simple and uses readily available reagents. rsc.org

| Feature | Description |

| Target Residue | Primary amines (Lysine, N-terminus) |

| Chemistry | NHS ester chemistry followed by SPAAC |

| Specificity | Non-site-specific |

| Key Advantage | Simplicity and use of common reagents |

Site-Specific Labeling via Engineered Residues

For many applications, precise control over the location of conjugation is essential to maintain the protein's function and to create homogeneous products. acs.org Site-specific labeling can be achieved by introducing unique, chemically reactive functional groups into the protein sequence at desired locations through protein engineering techniques. acs.org

One powerful method involves the incorporation of unnatural amino acids containing bioorthogonal functional groups, such as an azide group. acs.org For instance, an azide-bearing amino acid can be incorporated into a specific site of a protein during its expression. The this compound can then be specifically directed to this engineered azide residue via the SPAAC reaction. nih.govnih.gov

Another strategy utilizes enzymatic modification. For example, bacterial transglutaminase can be used to site-specifically attach an azide-containing molecule to a specific glutamine residue on an antibody. mdpi.com This azide-modified antibody can then be conjugated with this compound. Engineered sortase enzymes can also be used to install a DBCO-amine directly onto a protein's C-terminus in a site-specific manner. biorxiv.org

These site-specific methods offer greater control over the conjugation process, leading to well-defined and homogeneous bioconjugates. acs.orgmdpi.com

| Engineering Method | Description | Resulting Conjugate |

| Unnatural Amino Acid Incorporation | An amino acid with an azide group is inserted at a specific site in the protein sequence. | A homogeneous protein conjugate with the label at a defined position. |

| Enzymatic Labeling | Enzymes like transglutaminase or sortase are used to attach an azide or DBCO-amine to a specific amino acid. | Precisely labeled proteins with predictable stoichiometry. |

Multi-Labeling Approaches for Multiplexed Analysis

Multiplexed analysis, the simultaneous detection of multiple targets in a single sample, is a powerful tool in biological research. elifesciences.org this compound and related linkers are instrumental in developing probes for such applications, particularly in the context of multiplexed imaging. rsc.org

One approach involves cyclic imaging, where a sample is repeatedly stained, imaged, and then the fluorescent signal is removed before the next cycle. rsc.orgresearchgate.net The cleavable disulfide bond in this compound is key to this strategy. An antibody can be labeled with a fluorophore using a DBCO-SS-linker. After imaging, the disulfide bond can be cleaved with a mild reducing agent, releasing the fluorophore and preparing the sample for the next round of staining with a different antibody-fluorophore conjugate. rsc.org This allows for the visualization of a large number of proteins in the same sample.

DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography) is another super-resolution imaging technique that benefits from these conjugation strategies. In this method, antibodies are labeled with short DNA strands ("docking strands"). nih.govnih.gov Fluorescently labeled complementary DNA strands ("imager strands") transiently bind to the docking strands, creating the blinking signal required for super-resolution imaging. This compound can be used to conjugate these DNA docking strands to azide-modified antibodies. nih.gov By using different DNA sequences for different antibodies, multiple targets can be imaged in the same cell. nih.gov

Nucleic Acid and Oligonucleotide Conjugation

The ability to conjugate nucleic acids and oligonucleotides to other molecules or surfaces is essential for a wide range of applications, from biosensors to the construction of complex nanomaterials. This compound provides a versatile means to achieve this, leveraging its dual reactivity.

Surface Immobilization for Biosensing and Single-Molecule Studies

Immobilizing oligonucleotide probes onto a solid surface is a fundamental step in the fabrication of DNA microarrays and biosensors. rsc.orgmdpi.com this compound can facilitate this process. For instance, a surface can be functionalized with azide groups. An amine-modified oligonucleotide can then be reacted with this compound to introduce a DBCO group. This DBCO-modified oligonucleotide can then be "clicked" onto the azide-functionalized surface via SPAAC. researchgate.net

This covalent immobilization strategy creates a stable and oriented attachment of the probes, which is crucial for efficient hybridization with target nucleic acids in a sample. rsc.orgnih.gov The cleavable disulfide linker also offers the possibility of releasing the captured nucleic acids for further analysis.

In the context of single-molecule studies, such as those using magnetic tweezers, this compound chemistry allows for the precise and robust tethering of single DNA molecules between a surface and a magnetic bead. elifesciences.org This enables the application of force to individual molecules to study their mechanical properties and interactions with proteins.

| Application | Immobilization Strategy | Key Benefit |

| Biosensors/Microarrays | Covalent attachment of oligonucleotide probes to an azide-functionalized surface via a this compound linker. | Stable and oriented probe immobilization for enhanced hybridization efficiency. |

| Single-Molecule Studies | Tethering of a single DNA molecule between a surface and a bead using this compound chemistry. | Robust and specific attachment for applying force and studying molecular dynamics. |

Engineering DNA-Protein and DNA-Polymer Constructs for Research

The creation of well-defined conjugates between DNA and other molecules like proteins or synthetic polymers has opened up new avenues in materials science and synthetic biology. nih.govacs.org this compound is a valuable tool for forging these hybrid structures.

DNA-Protein Conjugates: These constructs are used to create programmable protein assemblies and to direct proteins to specific locations on DNA nanostructures. mdpi.com this compound can be used to link amine-modified DNA oligonucleotides to azide-functionalized proteins, or vice versa. jenabioscience.com For example, a protein can be engineered to contain an azide group at a specific site, which can then be reacted with a this compound-modified oligonucleotide. mdpi.com

DNA-Polymer Constructs: Combining the programmability of DNA with the diverse properties of synthetic polymers allows for the creation of novel nanomaterials with applications in drug delivery and diagnostics. acs.orgmpg.dersc.org For instance, polymersomes (vesicles made from block copolymers) can be functionalized with azide groups on their surface. rsc.org this compound can be used to attach DBCO-modified single-stranded DNA (ssDNA) to these polymersomes. By using complementary ssDNA sequences, these functionalized polymersomes can be programmed to self-assemble into clusters. rsc.org The cleavable disulfide linker within this compound also allows for the triggered disassembly of these structures in a reducing environment.

Functionalization of Nanomaterials and Biopolymers for Research Platforms

The primary amine group of this compound serves as a versatile anchor for its covalent attachment to a wide array of nanomaterials and biopolymers. This functionalization is a key step in preparing these materials for subsequent bioorthogonal conjugation reactions using the DBCO moiety. The disulfide bond provides a cleavable linker, allowing for the release of conjugated molecules under reducing conditions, a feature that is highly desirable in many biological research applications. conju-probe.comaxispharm.com

This compound is instrumental in the design of targeted nanocarriers for investigating controlled drug release mechanisms. sci-hub.se By first attaching this compound to a nanoparticle surface, researchers can then use the DBCO group to "click" on azide-modified targeting ligands, such as antibodies or peptides, that recognize specific cell surface receptors. nih.govmdpi.com This creates a nanocarrier that can selectively accumulate in target cells or tissues. mdpi.comtau.ac.il

The disulfide bond within the linker is key to the controlled release aspect. axispharm.com Once the nanocarrier is internalized by the target cells, the higher intracellular concentration of reducing agents like glutathione (B108866) (GSH) cleaves the disulfide bond, releasing the therapeutic payload precisely where it is needed. conju-probe.com This strategy allows for detailed studies of drug efficacy and delivery kinetics while minimizing off-target effects. sci-hub.sersc.org The ability to functionalize various types of nanocarriers, including liposomes and polymeric nanoparticles, with this compound makes it a versatile tool for developing a broad range of targeted delivery systems. mdpi.comtau.ac.ilresearchgate.net

Table 1: Examples of Nanocarriers Functionalized with this compound for Targeted Release

| Nanocarrier Type | Targeting Ligand (Example) | Release Mechanism | Research Application |

| Polymeric Nanoparticles | Folic Acid | Glutathione-mediated disulfide bond cleavage | Studying targeted drug delivery to cancer cells overexpressing folate receptors. sci-hub.senih.gov |

| Liposomes | Anti-EGFR Antibody | Intracellular reduction of disulfide bond | Investigating the controlled release of anticancer drugs in EGFR-positive tumors. mdpi.com |

| Mesoporous Silica Nanoparticles | RGD Peptide | Reduction by intracellular thiols | Examining the targeted delivery and release of cargo to cells with high integrin expression. acs.org |

This table is illustrative and provides examples based on established principles of nanocarrier design and the functionalities of this compound.

The surface modification of micro- and nanoparticles with this compound is a critical step in the development of novel diagnostic assays. researchgate.net The amine group allows for stable covalent attachment to particles made from various materials, including gold, silica, or polymers. mdpi.comrsc.org Once functionalized, the DBCO group on the particle surface is ready to capture azide-modified biomolecules, such as proteins, DNA, or specific antigens, directly from complex biological samples like cell lysates. researchgate.net

This approach facilitates the creation of highly specific and sensitive diagnostic platforms. For instance, magnetic beads functionalized with this compound can be used to selectively enrich azide-labeled proteins for subsequent analysis. researchgate.net Similarly, the surfaces of plasmonic nanoparticles can be modified to create biosensors for detecting specific biomarkers. rsc.org The cleavable disulfide linker can also be exploited to release captured analytes for further characterization, adding another layer of functionality to these diagnostic tools. rsc.org A study demonstrated the use of this compound in a method to quantify azide groups on a material's surface using a cleavable fluorescent compound, highlighting its utility in assay development. rsc.org

Design and Application of Cleavable Probes for Biological Research

The inherent cleavability of the disulfide bond in this compound makes it an excellent component for designing smart probes that can be activated or altered in response to a specific biological stimulus. axispharm.comrsc.org This has led to the development of a variety of probes for fluorescent imaging, radiotracer studies, and chemiluminescence detection.

In fluorescent imaging, this compound is used to create probes that can be "turned on" or have their signal modulated within a biological environment. rsc.org A common strategy involves linking a fluorophore to a quenching molecule through the this compound linker. The DBCO end is then used to attach the probe to a target of interest via a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. rsc.orgjenabioscience.com

Initially, the probe's fluorescence is quenched. However, upon entering a cell and encountering the reducing environment, the disulfide bond is cleaved, separating the fluorophore from the quencher and "turning on" the fluorescent signal. rsc.org This allows for real-time imaging of specific molecules or processes within living cells. This approach has been used to label antibodies with cleavable fluorophores for multiplexed imaging, where the signal can be removed by a mild reducing agent, allowing for sequential rounds of staining and imaging. rsc.org

In the field of molecular imaging, particularly positron emission tomography (PET), this compound facilitates the development of cleavable radiotracers. researchgate.netcore.ac.uk The DBCO group allows for the efficient and copper-free "clicking" of a radiolabeled azide, such as one containing Fluorine-18 (¹⁸F), onto a targeting molecule that has been pre-functionalized with this compound. core.ac.uknih.gov

The development of ¹⁸F-labeled DBCO derivatives has been a significant advancement, enabling the radiolabeling of sensitive biomolecules under mild conditions. core.ac.uknih.gov While the DBCO moiety can sometimes increase the lipophilicity of a tracer, potentially leading to non-specific binding, its utility in creating tracers for PET imaging is well-established. core.ac.uk The cleavable disulfide linker can be used to design radiotracers that release their radioactive payload under specific conditions, although this application is still under exploration. Research has focused on creating hybrid tracers that combine radio- and fluorescence-labeling for multimodal imaging. acs.org

Table 2: Research Findings in Radiotracer Development using DBCO-based Strategies

| Radiotracer Type | Key Finding | Research Focus | Citation |

| ¹⁸F-labeled Folate-Azide | The DBCO moiety increased lipophilicity and unspecific binding in cell studies. | Evaluation of a novel prosthetic group for copper-free radiofluorination. | core.ac.uk |

| ¹⁸F-labeled d-amino acid | [¹⁸F]FB-sulfo-DBCO successfully labeled azide-modified bacteria for PET imaging research. | Developing tools to image bacterial infections. | nih.gov |

| ¹¹¹In-labeled RGD peptide | A DBCO-containing hybrid tracer showed improved tumor uptake compared to a reference tracer in mice. | Investigating click-chemistry-based synthesis for hybrid tracers for SPECT and fluorescence imaging. | acs.org |

A novel application of this compound's core principles is in the design of "turn-on" chemiluminescent probes. researchgate.net These probes utilize a mechanism where the azide group acts as a quencher for a chemiluminescent signal through a process called photoinduced electron transfer (PeT). researchgate.net

In one design, a phenoxy-1,2-dioxetane, a chemiluminescent scaffold, is linked to an azide quencher. The probe is initially "off". When it reacts with a strained cycloalkyne, such as DBCO, via a click reaction, the quenching effect is removed. researchgate.net This "turns on" the chemiluminescent signal, which can be detected with extremely high sensitivity. A study reported a probe that, upon reaction with a DBCO-amine, exhibited a signal-to-noise ratio of over 5000-fold. researchgate.net This technology holds promise for the highly sensitive detection of biomolecules in various research applications.

Analytical and Methodological Considerations in Dbco Ss Amine Based Research

Characterization Techniques for Conjugated Biomolecules

A suite of analytical methods is employed to confirm the successful conjugation of DBCO-SS-amine to biomolecules and to characterize the final product. The choice of technique depends on the nature of the biomolecule and the desired level of detail.

UV-Vis Spectroscopy: This is a fundamental technique used to confirm and quantify the incorporation of the DBCO group. The dibenzocyclooctyne moiety has a characteristic absorbance peak around 309 nm. nih.govacs.org By measuring the absorbance of the conjugate at this wavelength and at a wavelength corresponding to the biomolecule (e.g., 280 nm for proteins), the degree of labeling can be estimated. nih.gov

Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are powerful tools for characterizing conjugated biomolecules. nih.govmdpi.com They provide precise molecular weight information, allowing for the confirmation of successful conjugation and the determination of the number of this compound molecules attached to the biomolecule. mdpi.com

Gel Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is commonly used to visualize the conjugation of proteins. The increase in molecular weight upon conjugation with this compound and a subsequent reaction partner results in a noticeable shift in the band position on the gel. nih.gov

Chromatography: Various chromatography techniques are essential for both purification and characterization.

Size Exclusion Chromatography (SEC): SEC separates molecules based on their size and is used to remove excess, unreacted this compound and to analyze the size and purity of the final conjugate. mdpi.com

Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge and can be employed to purify and separate biomolecules with different degrees of labeling. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex, 1H NMR spectroscopy can be used to characterize the structure of the this compound linker and to confirm its successful conjugation, particularly for smaller biomolecules or when detailed structural information is required. surfacesciencewestern.com

X-ray Photoelectron Spectroscopy (XPS): For nanoparticle-based applications, XPS is a powerful technique for both qualitative monitoring of the interfacial reactivity and for quantifying the amount of DBCO moieties on the surface. surfacesciencewestern.com

The following table summarizes the primary characterization techniques for biomolecules conjugated with this compound.

| Technique | Information Provided | Key Applications |

| UV-Vis Spectroscopy | Confirmation and quantification of DBCO incorporation (Degree of Labeling). | Routine analysis of protein and oligonucleotide conjugates. nih.govacs.org |

| Mass Spectrometry (LC-MS, MALDI-TOF) | Precise molecular weight of the conjugate, confirmation of conjugation, and determination of the number of attached linkers. | Detailed characterization of proteins, peptides, and oligonucleotides. nih.govmdpi.com |

| SDS-PAGE | Visualization of molecular weight shift upon conjugation. | Analysis of protein conjugation efficiency. nih.gov |

| Size Exclusion Chromatography (SEC) | Purification of conjugates from unreacted linkers and analysis of conjugate size and purity. | Purification and quality control of conjugated proteins and other macromolecules. mdpi.com |

| Ion-Exchange Chromatography (IEX) | Separation of biomolecules with different degrees of labeling based on charge. | Purification of heterogeneously conjugated antibodies. nih.gov |

| NMR Spectroscopy | Detailed structural confirmation of the conjugate. | Characterization of smaller conjugated molecules and nanoparticles. surfacesciencewestern.com |

| X-ray Photoelectron Spectroscopy (XPS) | Quantification of surface-bound DBCO moieties. | Analysis of functionalized nanoparticles. surfacesciencewestern.com |

Quantification of Conjugation Efficiency and Reaction Yields

Quantifying the efficiency of the conjugation reaction is crucial for reproducibility and for understanding the stoichiometry of the final product. The "degree of labeling" (DOL), which represents the average number of DBCO molecules per biomolecule, is a key parameter.

Spectrophotometric Quantification: The most common method for determining the DOL is through UV-Vis spectrophotometry. nih.govacs.org The concentrations of the DBCO group and the biomolecule in the purified conjugate are determined using their respective molar extinction coefficients at their maximum absorbance wavelengths (ε_309nm for DBCO is approximately 12,000 M⁻¹cm⁻¹). nih.govacs.org The DOL is then calculated as the molar ratio of DBCO to the biomolecule. nih.govacs.org A correction factor may be needed to account for the absorbance of the DBCO group at the biomolecule's measurement wavelength (e.g., 280 nm for proteins). nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the conjugated biomolecule from the unconjugated species. By integrating the peak areas, the percentage of conjugated material and thus the reaction yield can be calculated. mdpi.com

Densitometry: Following SDS-PAGE, the intensity of the bands corresponding to the unconjugated and conjugated protein can be measured using densitometry. This allows for an estimation of the conjugation efficiency. nih.gov

Fluorometric Quantification: In cases where a fluorescent azide (B81097) partner is used to react with the DBCO-functionalized biomolecule, the conjugation efficiency can be quantified by measuring the fluorescence of the final product. rsc.org

The following table outlines methods for quantifying conjugation efficiency.

| Method | Principle | Application |

| UV-Vis Spectrophotometry | Calculation of the molar ratio of DBCO to the biomolecule using their respective extinction coefficients. | Determining the Degree of Labeling (DOL) for proteins and oligonucleotides. nih.govacs.org |

| HPLC | Separation and quantification of conjugated vs. unconjugated species based on peak area. | Assessing reaction yield and purity of the final conjugate. mdpi.com |

| Densitometry (from SDS-PAGE) | Measurement of band intensity for conjugated and unconjugated proteins. | Estimating conjugation efficiency in protein reactions. nih.gov |

| Fluorometric Analysis | Measurement of fluorescence after reaction with a fluorescent azide partner. | Quantifying azide groups on a surface or in a biomolecule after reaction with a DBCO-fluorophore conjugate. rsc.org |

Strategies for Minimizing Non-Specific Interactions and By-product Formation

While the bio-orthogonal nature of the SPAAC reaction is a major advantage, minimizing non-specific binding and the formation of by-products is crucial for obtaining a pure and functional conjugate. baseclick.eu

Purity of Reagents: Using highly pure this compound and azide-functionalized biomolecules is the first step to prevent side reactions. baseclick.eu Impurities can interfere with the click reaction or react with the biomolecules, leading to lower yields and heterogeneous products. baseclick.eu

Blocking Agents: In applications involving complex biological samples like cell lysates or for surface-based assays, non-specific binding of proteins can be a significant issue. researchgate.net The use of blocking agents, such as bovine serum albumin (BSA), can help to shield surfaces and reduce these unwanted interactions. researchgate.netaatbio.com

Buffer Additives:

Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20) can be added to the reaction and washing buffers to disrupt hydrophobic interactions, which are a common cause of non-specific binding. aatbio.combitesizebio.com

Salt Concentration: Increasing the salt concentration (e.g., NaCl) in the buffer can help to shield charges on proteins and surfaces, thereby reducing non-specific electrostatic interactions. aatbio.com

Avoiding Side Reactions: Although SPAAC is highly selective, some cyclooctyne (B158145) reagents have been reported to react with thiol groups on cysteine residues. nih.gov While DBCO is generally stable, it is important to be aware of potential side reactions, especially under harsh conditions. uzh.ch The disulfide bond in this compound is susceptible to reduction by agents like DTT or TCEP, which should be avoided unless cleavage is intended. conju-probe.com

Purification: Rigorous purification after the conjugation reaction is essential to remove unreacted reagents, by-products, and any non-specifically bound molecules. Techniques like size exclusion chromatography, ion-exchange chromatography, and dialysis are critical for obtaining a pure conjugate. nih.govinterchim.fr

The following table lists strategies to minimize non-specific interactions and by-product formation.

| Strategy | Mechanism | Application |

| Use of High-Purity Reagents | Reduces the presence of interfering contaminants. | General principle for all bioconjugation reactions. baseclick.eu |

| Blocking Agents (e.g., BSA) | Shields surfaces to prevent non-specific protein adsorption. | Immunoassays, surface functionalization, and reactions in complex media. researchgate.netaatbio.com |

| Surfactants (e.g., Tween-20) | Disrupts non-specific hydrophobic interactions. | Washing steps and reaction buffers. aatbio.combitesizebio.com |

| Increased Salt Concentration | Shields electrostatic charges to reduce non-specific binding. | Buffer optimization for protein conjugations. aatbio.com |

| Careful Selection of Reaction Conditions | Avoids conditions that promote side reactions (e.g., with thiols). | Ensuring the specificity of the click reaction. uzh.chnih.gov |

| Thorough Purification | Removes unreacted materials and by-products. | Post-reaction workup using SEC, IEX, or dialysis. nih.govinterchim.fr |

Future Perspectives and Emerging Directions in Dbco Ss Amine Research

Development of Novel DBCO-SS-amine Derivatives with Enhanced Reactivity or Specificity

The advancement of bioconjugation techniques relies heavily on the continuous improvement of the chemical tools employed. For this compound, a key research focus is the development of new derivatives with tailored properties. The reactivity of the strain-promoted azide-alkyne cycloaddition (SPAAC) is driven by the ring strain of the cyclooctyne (B158145). magtech.com.cn Therefore, the rational design of the cyclooctyne core is a primary strategy for enhancing reaction kinetics.

Research has shown that modifications to the DBCO scaffold can significantly increase reaction rates. Strategies include the introduction of electron-withdrawing groups, such as propargylic fluorination, and the enhancement of ring strain through fused aryl rings. magtech.com.cn For example, the synthesis of a difluorobenzocyclooctyne (DIFBO) combines these features, resulting in a highly reactive cyclooctyne. magtech.com.cn Another approach involves the oxidation of an alcohol moiety on a related dibenzoannulated cyclooctyne (DIBO) to its corresponding ketone, which can increase the SPAAC reaction rate by 3.5 to 7-fold. nih.gov

Furthermore, the specificity of the conjugation can be modulated. One innovative strategy inverts the conventional approach; instead of labeling a biomolecule with DBCO to target an azide (B81097) on a cell, researchers have explored incorporating DBCO directly onto the surface of bacteria. biorxiv.org This allows for the subsequent attachment of sensitive, azide-modified cargo that might otherwise aggregate if functionalized with the bulky and hydrophobic DBCO group. biorxiv.org These principles guide the potential synthesis of novel this compound derivatives where modifications to the DBCO core could lead to faster conjugation, while alterations to the amine-containing portion could enable more specific targeting or improved solubility.

| Derivative Type | Modification Strategy | Reported Enhancement | Reference |

|---|---|---|---|

| keto-DIBO | Oxidation of alcohol to ketone on the cyclooctyne ring | 3.5–7-fold increase in reaction rate | nih.gov |

| Difluorobenzocyclooctyne (DIFBO) | Combines propargylic fluorination and fused aryl rings | Highly elevated reactivity | magtech.com.cn |

| Electron-Poor Azides | Modification of the azide partner (e.g., 4-azido-1-methylpyridinium iodide) | Leads to one of the fastest SPAAC reactions with BCN | nih.gov |

| PEGylated DBCO | Inclusion of a Polyethylene (B3416737) Glycol (PEG) linker | Enhances hydrophilicity and can increase reaction rates by over 30% | rsc.orgresearchgate.net |

Advanced Applications in Complex Biological Systems for Fundamental Discoveries

The biocompatibility of the copper-free SPAAC reaction makes this compound an invaluable tool for studying dynamic processes in living cells, tissues, and even whole organisms. researchgate.net Future research is poised to leverage this tool for increasingly sophisticated applications aimed at fundamental biological discoveries.

One major application area is in visualizing and tracking biomolecules in real-time. For example, SPAAC has been used to label azide-modified chondrocytes with a DBCO-functionalized near-infrared dye for in vivo cell tracking over several weeks. acs.org The high specificity and stability of the resulting conjugate are critical for such long-term studies. acs.org Similarly, DBCO-linked fluorescent probes can be used to track the trafficking and localization of proteins, lipids, or glycans that have been metabolically labeled with an azide-containing precursor. researchgate.net

The cleavable disulfide bond in this compound adds another layer of utility. This bond is stable in the extracellular environment but can be cleaved by reducing agents like glutathione (B108866), which is abundant inside cells. interchim.com This feature is particularly useful for intracellular cargo delivery, where a therapeutic agent or probe linked via this compound can be released from its targeting moiety upon internalization into a cell. This allows for precise spatial and temporal control over the release of bioactive molecules, enabling detailed studies of cellular pathways and drug mechanisms.

High-Throughput Screening and Automation in Bioconjugation with this compound

As the complexity of biological questions grows, so does the need for higher throughput in experimental workflows. While this compound is a reagent for conjugation rather than a screening method itself, its efficiency and reliability are critical for enabling high-throughput downstream applications.

The rapid and specific nature of the DBCO-azide reaction simplifies conjugation protocols, reducing the time and labor required for sample preparation. nih.gov This is a key bottleneck in many screening assays. For instance, an efficient conjugation scheme using DBCO has been developed to improve the throughput of single-molecule force spectroscopy using atomic force microscopy (AFM). nih.gov This method allows for the site-specific anchoring of biomolecules between the AFM tip and a surface, leading to a ~30-fold improvement in the rate of collecting high-quality data compared to traditional, nonspecific attachment methods. nih.gov

Furthermore, the robustness of the copper-free click reaction makes it amenable to automation. The stability of DBCO and azide reagents in aqueous buffers facilitates their use in robotic liquid handling systems for creating libraries of labeled proteins, antibodies, or other biomolecules. nih.govlumiprobe.com These libraries can then be used in high-throughput screening platforms to discover new diagnostics or therapeutics. The development of versatile and efficient conjugation methods based on DBCO chemistry is creating a platform for the high-throughput screening of biological samples. nih.gov

Theoretical and Computational Modeling of this compound Interactions

Parallel to experimental work, theoretical and computational modeling provides invaluable insights into the fundamental mechanisms governing the reactivity of this compound. These approaches can predict reaction kinetics, elucidate transition state structures, and guide the rational design of next-generation derivatives with enhanced properties.

Quantum mechanical calculations, particularly density functional theory (DFT), have been employed to study the reaction paths of strain-promoted cycloadditions. compchemhighlights.orgnih.gov These studies can determine activation enthalpies and explain differences in reactivity among various cyclooctynes. For example, DFT calculations have revealed that the reaction between bicyclo[6.1.0]nonyne (BCN) and phenyl azide proceeds via an inverse-electron demand mechanism, explaining why it reacts faster than DBCO with this specific azide. nih.gov Such insights are crucial for selecting the optimal cyclooctyne for a given application.

Computational platforms are now capable of performing double-ended transition-state searches, allowing for the rapid modeling of reactions between strained cyclooctynes and azides. youtube.com This creates the potential for high-throughput in silico screening of novel DBCO derivative designs before committing to laborious chemical synthesis. By modeling how changes in the this compound structure affect its geometry, strain energy, and electronic properties, researchers can prioritize candidates with the highest predicted reactivity and stability, accelerating the development of improved bioconjugation tools. youtube.com

| Computational Method | Application in SPAAC Research | Key Findings/Capabilities | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculating reaction barriers and elucidating reaction mechanisms. | Overestimates activation barriers but correctly predicts reactivity trends. Can identify the electronic demand (normal vs. inverse) of the reaction. | compchemhighlights.orgnih.govnih.gov |

| MP2-based methods | Investigating reaction paths and activation energies. | MP2 tends to significantly underestimate the barrier, while methods like SCS-MP2 provide improved estimates. | compchemhighlights.orgnih.gov |

| High-level ab initio (e.g., CCSD(T), MR-AQCC) | Providing benchmark calculations for activation barriers. | Give good approximations of experimental data and can confirm the validity of using less computationally expensive single-reference methods. | nih.gov |

| Freezing-String Method (FSM) | Double-ended transition-state searching. | Enables rapid, automated modeling of reaction pathways, suitable for high-throughput computational screening of derivatives. | youtube.com |

Q & A

Basic Research Questions

Q. What are the key structural and functional features of DBCO-SS-amine, and how do they influence its reactivity in bioconjugation?

- Answer : this compound contains three critical components:

- DBCO (dibenzocyclooctyne) : Enables strain-promoted azide-alkyne cycloaddition (SPAAC) without copper catalysts, ideal for sensitive biological systems .

- Disulfide bond (SS) : Provides redox-sensitive cleavage under reducing conditions (e.g., glutathione-rich environments), enabling controlled release of conjugated molecules .

- Amine group (-NH₂) : Facilitates covalent conjugation with carboxylated molecules via carbodiimide crosslinkers (e.g., EDC/NHS chemistry) .

Q. How should this compound be stored and handled to preserve its functional integrity?

- Answer :

- Storage : Store at ≤-20°C in anhydrous conditions to prevent disulfide bond degradation and DBCO oxidation. Avoid freeze-thaw cycles .

- Solubility : Pre-dissolve in DMF or methanol (1–5 mg/mL) before aqueous dilution to avoid aggregation .

Advanced Research Questions

Q. How can this compound be leveraged to design redox-responsive antibody-drug conjugates (ADCs)?

- Answer :

- Step 1 : Conjugate this compound’s amine group to a drug’s carboxyl group using EDC/sulfo-NHS, forming stable amide bonds .

- Step 2 : Use SPAAC to link the DBCO moiety to azide-functionalized antibodies .

- Step 3 : Validate redox sensitivity via in vitro cleavage assays (e.g., 10 mM DTT, 37°C, 1 hr) and quantify drug release via HPLC .

Q. What experimental strategies resolve contradictions in reported molecular weights of DBCO derivatives?

- Background : this compound (C₂₃H₂₅N₃O₂S₂; MW 439.59) is distinct from simpler DBCO-amine derivatives (e.g., C₁₈H₁₆N₂O; MW 276.3), leading to confusion in literature .

- Methodology :

- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight.

- Cross-reference purity data (≥95% by HPLC) and synthesis protocols to rule out batch variability .

Q. How do reaction kinetics of this compound’s click chemistry vary under different pH and temperature conditions?

- Experimental Design :

- Variable 1 : pH (4.0–9.0).

- Variable 2 : Temperature (4°C–37°C).

- Analysis : Monitor reaction completion via fluorescence quenching (if using azide-fluorophore probes) or MALDI-TOF for conjugate formation .

Data Analysis & Contradiction Management

Q. How to address discrepancies in this compound’s solubility claims across studies?

- Issue : Some sources report water solubility , while others recommend organic solvents .

- Resolution :

- Test solubility empirically: Dissolve in DMF (1 mg/mL), then dilute stepwise into PBS. Monitor turbidity via dynamic light scattering (DLS) .

- Note: Aqueous solubility depends on this compound’s purity and storage history .

Q. What statistical frameworks are suitable for analyzing dose-dependent cleavage efficiency of the disulfide bond?

- Approach :

- Use nonlinear regression (e.g., sigmoidal dose-response curve) to model cleavage rates vs. reductant concentration (DTT or TCEP) .

- Apply ANOVA to compare cleavage efficiencies across experimental replicates .

Ethical & Methodological Best Practices

Q. How to ensure reproducibility when using this compound in multi-institutional studies?

- Guidelines :

- Standardize storage conditions (-20°C, desiccated) and solvent preparation protocols .

- Share raw analytical data (e.g., NMR, HRMS) via open-access repositories .

Q. What ethical considerations apply to this compound’s use in in vivo studies?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.